molecular formula C18H14N4S2 B14502392 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine CAS No. 63810-93-5

6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine

Cat. No.: B14502392
CAS No.: 63810-93-5
M. Wt: 350.5 g/mol
InChI Key: IGVRSXNIRRDVMM-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,3,4]thiadiazines. This compound is characterized by the presence of a pyrimidine ring fused with a thiadiazine ring, along with a methylsulfanyl group and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazonoyl halide with a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Chemical Reactions Analysis

6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine undergoes various chemical reactions, including:

Scientific Research Applications

6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the presence of a triazole ring instead of a pyrimidine ring. .

    1,3,4-Thiadiazoles: These compounds contain a thiadiazole ring and are known for their diverse biological activities. .

Properties

CAS No.

63810-93-5

Molecular Formula

C18H14N4S2

Molecular Weight

350.5 g/mol

IUPAC Name

6-methylsulfanyl-1,3-diphenylpyrimido[5,4-e][1,3,4]thiadiazine

InChI

InChI=1S/C18H14N4S2/c1-23-18-19-12-15-17(20-18)24-16(13-8-4-2-5-9-13)21-22(15)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

IGVRSXNIRRDVMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)SC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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